
Magnesium stearate
Overview
Description
Magnesium stearate is a chemical compound with the formula Mg(C₁₈H₃₅O₂)₂. It is a soap consisting of salt containing two equivalents of stearate (the anion of stearic acid) and one magnesium cation (Mg²⁺). This compound appears as a white, water-insoluble powder and is widely used for its lubricating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium stearate can be synthesized through the reaction of sodium stearate with magnesium salts or by treating magnesium oxide with stearic acid . Another method involves the hydrolysis of tristearin in the presence of a catalyst and antioxidant, followed by the addition of magnesium oxide and further processing to achieve condensation, dehydration, and salification .
Industrial Production Methods: In industrial settings, this compound is produced by either:
- Directly reacting fatty acids with a magnesium source like magnesium oxide.
- An indirect process where fatty acids react with sodium hydroxide to form sodium soap, which is then precipitated by adding magnesium salts .
Chemical Reactions Analysis
Types of Reactions: Magnesium stearate primarily undergoes reactions typical of fatty acid salts. These include:
Hydrolysis: Breaking down into stearic acid and magnesium hydroxide in the presence of water.
Combustion: Producing carbon dioxide, water, and magnesium oxide when burned.
Common Reagents and Conditions:
Hydrolysis: Water and heat.
Combustion: Oxygen and high temperatures.
Major Products Formed:
Hydrolysis: Stearic acid and magnesium hydroxide.
Combustion: Carbon dioxide, water, and magnesium oxide.
Scientific Research Applications
Pharmaceutical Applications
Magnesium stearate is predominantly used in the pharmaceutical industry as an excipient. Its primary functions include:
- Lubrication : As a lubricant, this compound enhances the flowability of powder blends during tablet compression. This property is crucial for ensuring uniformity in tablet weight and content, which is vital for maintaining therapeutic efficacy .
- Anti-Adherent : It prevents active ingredients from sticking to manufacturing equipment, facilitating smoother production processes .
- Bioavailability Enhancement : this compound can improve the bioavailability of certain nutrients in dietary supplements by enhancing the flow and blending of powdered ingredients .
Case Study: Impact on Tablet Properties
A study investigated the effects of different grades of this compound on powder flow and tablet properties. It was found that variations in the palmitate to stearate ratio influenced flowability and tensile strength of tablets. Higher ratios improved flowability but decreased mechanical strength, highlighting the importance of this compound's physical properties in formulation .
Property | High C16/C18 Ratio | Low C16/C18 Ratio |
---|---|---|
Flowability | Improved | Moderate |
Tensile Strength | Decreased | Stable |
Ejection Force | Minimal Impact | Minimal Impact |
Cosmetic Applications
In cosmetics, this compound serves as an emulsifier and thickening agent. Its ability to stabilize formulations contributes to a smoother texture and enhanced product stability. Common applications include:
- Creams and Lotions : It helps maintain consistency and prevents separation of ingredients.
- Makeup Products : Used in powders and foundations to improve spreadability and adherence to the skin .
Food Industry Applications
This compound is also employed in food production as a food additive. Its roles include:
- Anti-Caking Agent : It prevents clumping in powdered food products, ensuring free-flowing characteristics.
- Emulsifier : It aids in blending oil and water-based ingredients, improving product consistency .
Research Applications
Due to its inert nature, this compound is often used as a placebo component in clinical trials. For instance, it was included in placebo capsules during studies evaluating thermogenic nutritional supplements to isolate the effects of active ingredients from inert substances .
Safety Profile
This compound is generally recognized as safe for consumption. Studies assessing its toxicity have shown no significant adverse effects at typical exposure levels. However, ongoing research into cumulative exposure effects from multiple sources remains essential for comprehensive safety assessments .
Mechanism of Action
Magnesium stearate functions primarily as a lubricant and anti-adherent. It forms a barrier between the active ingredients in a capsule and the machinery used to produce them, ensuring consistent quality and preventing sticking . This compound also slows the absorption and breakdown of drugs, allowing for controlled release in the digestive system .
Comparison with Similar Compounds
Calcium Stearate: Similar in function but uses calcium instead of magnesium.
Zinc Stearate: Another fatty acid salt used for its lubricating properties.
Uniqueness: Magnesium stearate is unique due to its specific balance of lubricating properties and low toxicity, making it the most commonly used lubricant in pharmaceutical tablet production .
Q & A
Basic Research Questions
Q. What is the functional role of magnesium stearate in pharmaceutical formulations, and how is its efficacy empirically validated?
this compound primarily acts as a lubricant in tablet manufacturing, reducing friction between powders and machinery. Its efficacy is validated through pharmacopeial standards (e.g., USP-NF, EP), which specify magnesium content (4.0–5.5%) and stearic acid composition (40–60%) . Researchers assess its impact on content uniformity using factorial experimental designs, measuring coefficients of variation (CV) via spectrophotometry (e.g., aspirin-lactose mixtures at 277.5 nm) .
Q. What standardized methodologies are used to characterize this compound’s physicochemical properties?
Key methods include:
- Titration : For acid value (195–210) and magnesium content .
- Gas Chromatography (GC) : To verify fatty acid composition .
- Powder X-ray Diffraction (PXRD) : To identify polymorphic forms affecting lubricity .
- Differential Scanning Calorimetry (DSC) : To study thermal stability and phase transitions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety protocols include:
- Using PPE (gloves, goggles) to avoid inhalation or skin contact .
- Implementing spill containment measures (e.g., inert absorbents) and adhering to disposal regulations for metal stearates .
- Monitoring workplace air quality to limit particulate exposure .
Advanced Research Questions
Q. How can multivariate experimental designs optimize this compound’s role in formulation development?
A D-optimal design evaluates interactions between formulation variables (e.g., API-excipient ratios, compression force) and processing factors (e.g., blending sequence, lubrication time). For example, varying this compound concentrations (0.25–2%) and lubrication times (2–15 min) in a randomized factorial design reveals nonlinear effects on tablet hardness and dissolution . Statistical tools like JMP or MVDA (Multivariate Data Analysis) identify critical quality attributes (CQAs) and optimize process parameters .
Q. How can researchers resolve contradictions in studies on this compound’s impact on drug dissolution?
Discrepancies arise from variability in:
- Particle Size Distribution : Finer powders increase hydrophobicity, delaying dissolution .
- Polymorphism : Hydrated forms (e.g., MgSt·2H₂O) reduce lubricity compared to anhydrous forms .
- Processing Conditions : Over-lubrication (>5 min) can form hydrophobic films, requiring dissolution testing under biorelevant media (e.g., FaSSGF) to mimic physiological conditions .
Q. What advanced analytical techniques assess this compound’s purity and potential contaminants?
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects heavy metals (Pb, Cd, As) at ppm levels .
- Solid-State NMR : Differentiates between synthetic and bovine/vegetable-derived variants .
- Microbiological Testing : Ensures compliance with USP <61> for microbial limits (e.g., <100 CFU/g) .
Q. How do regulatory differences between USP-NF, EP, and Chinese Pharmacopoeia affect global research on this compound?
While USP-NF and EP share similar specifications for Mg and stearic acid content, the Chinese Pharmacopoeia (ChP 2015) mandates additional tests for chloride (<0.05%) and sulfate (<0.6%) . Cross-regulatory studies require harmonized protocols, such as parallel testing under ISO 17025 guidelines, to ensure data comparability .
Q. Methodological Considerations
- Contradictory Data Analysis : Use meta-regression to reconcile studies with conflicting results, adjusting for variables like BCS classification of APIs (e.g., Class I vs. IV drugs) .
- Toxicological Gaps : Employ in vitro Caco-2 models to assess intestinal absorption of this compound derivatives, addressing the lack of human toxicity data .
Properties
CAS No. |
557-04-0 |
---|---|
Molecular Formula |
C18H36MgO2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
magnesium;octadecanoate |
InChI |
InChI=1S/C18H36O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
DKXULEFCEORBJK-UHFFFAOYSA-N |
impurities |
contains small amounts of the oleate and 7% magnesium oxide. /technical grade/ |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Mg] |
Color/Form |
LUMPS Fine, bulky, white powder Soft, white, light powde |
density |
1.028 1.02 g/cm³ |
melting_point |
88.5 °C (pure) MP: 132 °C /Technical/ 88 °C |
Key on ui other cas no. |
557-04-0 |
physical_description |
Pellets or Large Crystals; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White odorless powder; [MSDSonline] WHITE POWDER. |
Pictograms |
Irritant |
solubility |
IN 100 CC WATER: 0.003 G @ 15 °C; 0.004 G @ 25 °C; 0.008 G @ 50 °C IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL; 0.003 G IN ETHER Solubility in water: none |
Synonyms |
Magnesium Stearate; Octadecanoic Acid Magnesium Salt; Stearic Acid Magnesium Salt; AFCO-Chem MGS; Aurabrite MA 76; Daiwax M; Daiwax SMO; Dibasic magnesium stearate; EM 100; EM 100 (salt); EM 112; EM 144; EM 612; Electol MM 2; HyQual; JPM 100; Kemilub |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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